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Compound of Interest

Compound Name: 1-(Thiophen-3-yl)ethanamine

Cat. No.: B175276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(3-Thienyl)ethanamine is a primary amine derivative of thiophene, a five-membered aromatic

ring containing a sulfur atom. Thiophene and its derivatives are of significant interest in

medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-

inflammatory, and central nervous system effects. This technical guide provides a

comprehensive overview of the basic chemical and physical properties of 1-(3-

Thienyl)ethanamine, predicted spectroscopic data for its characterization, a detailed

experimental protocol for its synthesis, and a discussion of its potential biological relevance.

Chemical and Physical Properties
1-(3-Thienyl)ethanamine is a solid at room temperature. Its core structure consists of an

ethylamine group attached to the third position of a thiophene ring.
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Property Value Reference

Molecular Formula C₆H₉NS [1]

Molecular Weight 127.21 g/mol [1]

CAS Number 118488-08-7 [1]

Appearance Solid [1]

Predicted Boiling Point 200.2 ± 15.0 °C [ChemicalBook Prediction]

Predicted Density 1.095 ± 0.06 g/cm³ [ChemicalBook Prediction]

SMILES CC(N)c1ccsc1 [1]

InChI
1S/C6H9NS/c1-5(7)6-2-3-8-4-

6/h2-5H,7H2,1H3
[1]

Spectroscopic Characterization (Predicted)
Due to the limited availability of experimental spectra for 1-(3-Thienyl)ethanamine, the following

data are predicted based on established principles of NMR and IR spectroscopy for analogous

compounds.

¹H NMR Spectroscopy (Predicted)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 7.3 - 7.1 Multiplet 3H
Thiophene ring

protons (H2, H4, H5)

~ 4.2 - 4.0 Quartet 1H
Methine proton (-

CH(NH₂)-)

~ 1.8 - 1.6 Broad Singlet 2H Amine protons (-NH₂)

~ 1.4 - 1.3 Doublet 3H Methyl protons (-CH₃)

¹³C NMR Spectroscopy (Predicted)
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Chemical Shift (ppm) Assignment

~ 145 - 140 Thiophene ring carbon (C3)

~ 128 - 120 Thiophene ring carbons (C2, C4, C5)

~ 50 - 45 Methine carbon (-CH(NH₂)-)

~ 25 - 20 Methyl carbon (-CH₃)

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3250 Medium, Sharp (doublet) N-H stretch (primary amine)[2]

3100 - 3000 Medium
C-H stretch (aromatic -

thiophene)

2970 - 2850 Medium C-H stretch (aliphatic)

1650 - 1580 Medium N-H bend (primary amine)[2]

~ 1500 - 1400 Medium to Weak C=C stretch (thiophene ring)

1250 - 1020 Medium C-N stretch (aliphatic amine)[2]

Mass Spectrometry (Predicted Fragmentation)
m/z Fragment Ion Comments

127 [C₆H₉NS]⁺ Molecular ion peak.

112 [C₅H₆NS]⁺
Loss of a methyl radical

(•CH₃).

98 [C₄H₄S]⁺
Alpha-cleavage, loss of the

ethylamine side chain.

Experimental Protocols
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Synthesis of 1-(3-Thienyl)ethanamine via Leuckart
Reaction
A plausible and efficient method for the synthesis of 1-(3-Thienyl)ethanamine is the reductive

amination of 3-acetylthiophene using the Leuckart reaction.[3][4] This reaction utilizes

ammonium formate or formamide as both the amine source and the reducing agent.[3]

Synthesis workflow for 1-(3-Thienyl)ethanamine.

Materials:

3-Acetylthiophene

Ammonium formate

Hydrochloric acid (concentrated)

Sodium hydroxide (pellets or concentrated solution)

Diethyl ether (or other suitable organic solvent)

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Reflux condenser

Heating mantle with a temperature controller

Separatory funnel

Standard glassware for extraction and distillation

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-

acetylthiophene (1.0 eq) and ammonium formate (3.0-5.0 eq).
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Heating: Heat the reaction mixture to 160-180 °C using a heating mantle. The reaction is

typically carried out for 4-6 hours. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC).

Hydrolysis of the Intermediate: After the reaction is complete, allow the mixture to cool to

room temperature. Add a 10-20% solution of hydrochloric acid to the flask and heat the

mixture to reflux for 1-2 hours to hydrolyze the intermediate N-formyl derivative.

Work-up:

Cool the reaction mixture to room temperature.

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any

unreacted starting material and non-basic byproducts.

Carefully basify the aqueous layer with a concentrated solution of sodium hydroxide until

the pH is greater than 10. Ensure the mixture is cooled in an ice bath during this process

as it is highly exothermic.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium

sulfate.

Purification:

Filter off the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator.

The crude product can be further purified by vacuum distillation to yield pure 1-(3-

Thienyl)ethanamine.

Potential Biological Significance
While specific biological data for 1-(3-Thienyl)ethanamine is not readily available in the public

domain, the broader class of thienylethylamine derivatives has been investigated for various
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pharmacological activities. Many psychoactive compounds are phenethylamines, and the

replacement of the phenyl ring with a thiophene ring can modulate their activity.

Thienylethylamine derivatives have been explored for their interaction with various

neurotransmitter systems.[5] Their structural similarity to endogenous monoamine

neurotransmitters suggests potential activity at dopamine, serotonin, and norepinephrine

receptors.[5] The specific substitution pattern on the thiophene ring and the ethylamine side

chain can significantly influence receptor affinity and functional activity.

Potential neurotransmitter receptor signaling pathway.

Safety Information
1-(3-Thienyl)ethanamine should be handled with appropriate safety precautions in a well-

ventilated laboratory fume hood.

Hazard Description

GHS Pictogram GHS06 (Toxic)

Signal Word Danger

Hazard Statements H301: Toxic if swallowed.

Precautionary Statements
P301 + P310: IF SWALLOWED: Immediately

call a POISON CENTER/doctor.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion
This technical guide provides a foundational characterization of 1-(3-Thienyl)ethanamine,

including its chemical and physical properties, predicted spectroscopic data, and a detailed

synthetic protocol. While specific biological activity data for this compound is limited, its

structural similarity to other biologically active thienylethylamines suggests it may be a valuable

scaffold for further investigation in drug discovery, particularly in the area of neuroscience.

Researchers are encouraged to use the information provided herein as a starting point for their

own experimental work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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